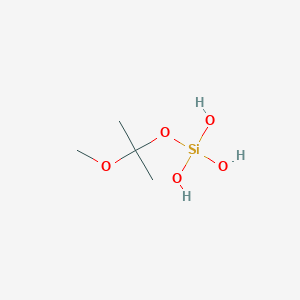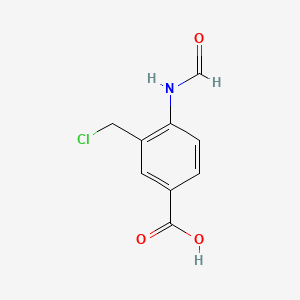
Bractavine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bractavine is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It has garnered significant attention due to its unique properties and potential benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bractavine involves several steps, starting with the preparation of the core structure. The process typically includes the following steps:
Initial Reaction: The core structure is synthesized through a series of reactions involving specific reagents and catalysts.
Intermediate Formation: The intermediate compounds are formed through controlled reaction conditions, including temperature and pressure adjustments.
Final Synthesis: The final compound is obtained by combining the intermediates under specific conditions, ensuring high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques to ensure consistency and efficiency. The process involves:
Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.
Automated Systems: Implementing automated systems to monitor and control reaction conditions.
Purification: Employing purification techniques such as crystallization and chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Bractavine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents, leading to the formation of specific oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of this compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the this compound molecule with other atoms or groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts are used to facilitate the reactions, such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Bractavine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate cellular processes and interactions.
Medicine: Explored for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of various industrial products due to its unique properties.
Wirkmechanismus
The mechanism of action of Bractavine involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to Receptors: this compound binds to specific receptors on the cell surface, triggering a cascade of intracellular events.
Modulating Enzymes: It can modulate the activity of enzymes involved in various biochemical pathways.
Influencing Gene Expression: this compound may affect gene expression, leading to changes in protein synthesis and cellular functions.
Eigenschaften
CAS-Nummer |
23943-90-0 |
|---|---|
Molekularformel |
C22H23NO6 |
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
(1S)-10,24-dimethoxy-6,8,20,22-tetraoxa-14-azahexacyclo[12.11.0.03,12.04,9.017,25.019,23]pentacosa-3,9,11,17,19(23),24-hexaene |
InChI |
InChI=1S/C22H23NO6/c1-24-17-6-13-8-23-4-3-12-5-18-21(29-11-27-18)22(25-2)19(12)16(23)7-14(13)15-9-26-10-28-20(15)17/h5-6,16H,3-4,7-11H2,1-2H3/t16-/m0/s1 |
InChI-Schlüssel |
QJZHAQOTBKWPGS-INIZCTEOSA-N |
Isomerische SMILES |
COC1=C2C(=C3C[C@H]4C5=C(C6=C(C=C5CCN4CC3=C1)OCO6)OC)COCO2 |
Kanonische SMILES |
COC1=C2C(=C3CC4C5=C(C6=C(C=C5CCN4CC3=C1)OCO6)OC)COCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


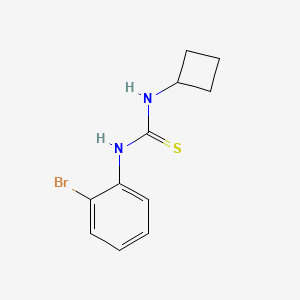

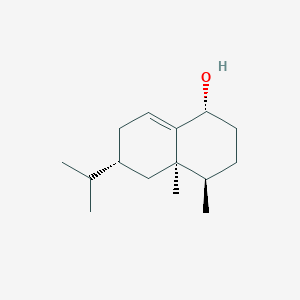
![4-(7-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13791201.png)
![N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13791215.png)
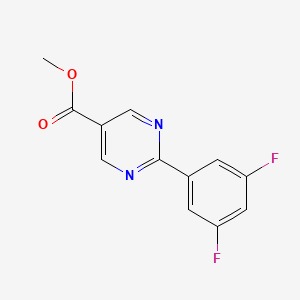

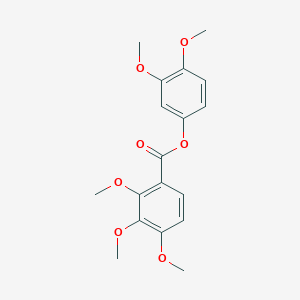
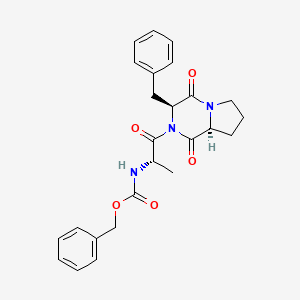
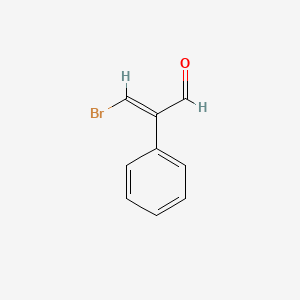
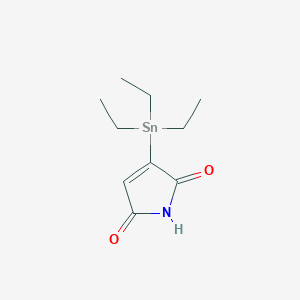
![N,N,N'',N''-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate](/img/structure/B13791253.png)
